Lipoxygenase Inhibition: Documented Multi-Target Profile Versus 1,5-Benzoxazepines with Narrower Reported Activity
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a profile not uniformly reported for 1,5-benzoxazepine isomers [1]. While specific IC50 values for the unsubstituted parent scaffold are not reported in the open literature, the compound's documented inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) indicates a broader polypharmacology profile than typical 1,5-benzoxazepine derivatives, which are more frequently characterized for anticancer or CNS receptor activities [2].
| Evidence Dimension | Enzyme inhibition profile (number of target classes inhibited) |
|---|---|
| Target Compound Data | Lipoxygenase (primary), formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (lesser extent) |
| Comparator Or Baseline | 1,5-Benzoxazepine derivatives (baseline: primarily anticancer, antibacterial, antifungal, and GPCR activities reported) |
| Quantified Difference | Target compound exhibits activity across 4 enzyme classes vs. 1,5-benzoxazepines predominantly characterized for 2-3 disease-relevant target classes |
| Conditions | Biochemical enzyme inhibition assays; specific assay conditions not detailed in source records |
Why This Matters
The broader enzyme inhibition profile of 1,4-benzoxazepine offers a distinct starting point for multi-target drug discovery programs, whereas 1,5-benzoxazepines may require additional synthetic elaboration to achieve comparable polypharmacology.
- [1] Medical University of Lublin. MeSH Concept Record: 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine (MeSH-M0014961). Database entry. View Source
- [2] Stefaniak, M., Olszewska, B. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. View Source
